molecular formula C11H10ClN3O2 B11796774 ethyl 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate

ethyl 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B11796774
M. Wt: 251.67 g/mol
InChI Key: ATAKDVSTHBSPQO-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate is a triazole-based heterocyclic compound characterized by a 2-chlorophenyl substituent at position 3 of the triazole ring and an ethyl ester group at position 3. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry. Notably, it exhibits antiproliferative activity against the NCI-H522 lung cancer cell line, with a growth inhibition rate of 68% . Its synthesis typically involves cyclization reactions of hydrazides and thioamides, though substituents can influence reaction efficiency .

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

ethyl 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C11H10ClN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,14,15)

InChI Key

ATAKDVSTHBSPQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the nitrile or carbonyl group, followed by cyclization and dehydration. For example, ethyl carbazate can react with 2-chlorobenzonitrile in the presence of a base (e.g., potassium carbonate) in ethanol under reflux (80–90°C) for 12–24 hours. The base facilitates deprotonation of the hydrazine intermediate, promoting cyclization.

Optimization and Yield

Yields for this method vary between 45% and 65%, depending on the substituents and reaction conditions. In a representative procedure, heating ethyl carbazate (1.2 equiv) with 2-chlorobenzonitrile (1.0 equiv) in ethanol at 85°C for 18 hours afforded the target compound in 58% yield after recrystallization from ethyl acetate. Key challenges include competing side reactions, such as hydrolysis of the nitrile to an amide, which can be mitigated by controlling moisture levels.

1,3-Dipolar Cycloaddition of Azides and β-Ketoesters

The 1,3-dipolar cycloaddition between azides and β-ketoesters is a regioselective method for synthesizing 1,2,4-triazoles. This metal-free approach, demonstrated in recent work by RSC researchers, leverages organobase catalysis to achieve high yields and precise regiochemistry.

Reaction Design

The target compound can be synthesized by reacting a β-ketoester bearing the 2-chlorophenyl group (e.g., ethyl 3-(2-chlorophenyl)-3-oxopropanoate) with an azide (e.g., ethyl azidoacetate). The reaction is catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethyl sulfoxide (DMSO) at room temperature for 6–12 hours.

Regioselectivity and Efficiency

The cycloaddition proceeds with excellent regioselectivity, placing the 2-chlorophenyl group at the 3-position and the carboxylate at the 5-position of the triazole ring. This selectivity arises from the electronic effects of the β-ketoester’s carbonyl group, which directs the azide’s attack. Under optimized conditions, yields reach 78–85%. A comparative analysis of solvents revealed that DMSO outperforms tetrahydrofuran (THF) and acetonitrile due to its polarity, which stabilizes the transition state.

Trichloroacetonitrile and Substituted Hydrazine Route

A patent-pending method (CN111808034A) describes the synthesis of 1,2,4-triazole carboxylates via the reaction of trichloroacetonitrile with substituted hydrazines in an alcoholic solvent. This route is adaptable to introduce aromatic substituents, such as the 2-chlorophenyl group.

Procedure and Mechanistic Insights

  • Step 1 : A mixture of ethanol (solvent) and p-toluenesulfonic acid (catalyst) is stirred at 0–5°C.

  • Step 2 : Trichloroacetonitrile (1.0 equiv) is added dropwise, followed by 2-chlorophenylhydrazine (1.1 equiv).

  • Step 3 : The reaction is heated to 60°C for 8 hours, cooled, and acidified with hydrochloric acid to precipitate the product.

The mechanism involves initial formation of an imidate intermediate, which undergoes cyclization with the hydrazine to form the triazole ring.

Yield and Scalability

This method provides moderate yields (50–60%) but is scalable to multi-gram quantities. For instance, a 10 mmol-scale reaction produced 1.3 g (52% yield) of the target compound after purification by column chromatography. The use of trichloroacetonitrile necessitates careful handling due to its toxicity, but the protocol avoids expensive catalysts or stringent anhydrous conditions.

Comparative Analysis of Synthetic Methods

MethodYield (%)RegioselectivityScalabilityKey AdvantagesLimitations
Cyclocondensation45–65ModerateModerateSimple reagents, no metal catalystsLong reaction times, moderate yields
1,3-Dipolar Cycloaddition78–85HighHighHigh regioselectivity, room-temperatureRequires β-ketoester synthesis
Trichloroacetonitrile50–60ModerateHighScalable, avoids Grignard reagentsToxic intermediates, lower yields

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triazole ring or the chlorophenyl group into different functional groups.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. Ethyl 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate has been studied for its efficacy against various bacterial and fungal strains. A study highlighted the compound's potential as an antifungal agent, particularly against strains resistant to conventional treatments .

2. Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines without adversely affecting normal cells. This selective toxicity is crucial for developing safer cancer therapies .

3. Anti-inflammatory Effects
The anti-inflammatory properties of 1,2,4-triazole derivatives are well-documented. This compound has shown promise in reducing inflammation in preclinical models, suggesting its potential use in treating inflammatory diseases .

Agricultural Applications

1. Herbicidal Activity
this compound has been investigated for its herbicidal properties. The compound demonstrates effectiveness in controlling weed growth while being less toxic to crops compared to traditional herbicides. This selectivity makes it a valuable candidate for sustainable agriculture practices .

2. Plant Growth Regulation
Research has indicated that triazole compounds can act as plant growth regulators. This compound may enhance plant resilience against environmental stressors, promoting healthier growth and yield .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against fungi and bacteria
AnticancerSelective toxicity to cancer cells
Anti-inflammatoryReduction in inflammation
HerbicidalEffective weed control
Plant Growth RegulationEnhanced resilience

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives found that this compound exhibited significant antifungal activity against Candida albicans and Aspergillus niger. The compound's mechanism involves disrupting fungal cell wall synthesis.

Case Study 2: Anticancer Activity
In vitro testing revealed that the compound inhibited the growth of breast cancer cell lines by inducing apoptosis. The study utilized a series of assays to confirm the compound's mechanism of action and its potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of ethyl 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares ethyl 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate with analogous triazole derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Activities References
This compound 2-Chlorophenyl C11H10ClN3O2 251.67 Antiproliferative activity (68% inhibition in NCI-H522 cells)
Ethyl 3-(2-pyridinyl)-1H-1,2,4-triazole-5-carboxylate 2-Pyridinyl C10H10N4O2 218.21 Not explicitly reported; pyridine moiety may enhance metal coordination
Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate 3-Trifluoromethylphenyl C12H10F3N3O2 285.22 Increased lipophilicity due to CF3 group; potential for enhanced membrane permeability
Ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate 4-Methoxyphenyl C12H13N3O3 247.25 Electron-donating methoxy group may alter reactivity in nucleophilic substitutions
Ethyl 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate 3,4-Dimethoxyphenyl C13H15N3O4 277.28 Low synthetic yield (7%); steric hindrance from two methoxy groups
Ethyl 5-(2,4-dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate 2,4-Dichlorophenyl (position 5) C11H9Cl2N3O2 286.11 Positional isomerism may affect binding affinity in biological targets

Crystallographic and Hydrogen Bonding Patterns

  • The 2-chlorophenyl group’s ortho substitution may influence crystal packing via C–H···Cl interactions, as predicted by graph set analysis . Such interactions are absent in para-substituted analogs (e.g., 4-methoxyphenyl), which instead form O–H···N hydrogen bonds .

Biological Activity

Ethyl 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H10ClN3O2
  • Molecular Weight : 251.67 g/mol
  • CAS Number : 1416339-38-2

The compound features a triazole ring that is known for its ability to interact with various biological targets, making it a valuable scaffold in drug development.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl hydrazine with ethyl acetoacetate under acidic conditions. This reaction leads to the formation of the triazole ring through cyclization.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains:

Microorganism Activity
Staphylococcus aureusModerate Inhibition
Escherichia coliLow Inhibition
Bacillus subtilisModerate Inhibition

Studies indicate that the presence of the chlorophenyl group enhances the compound's binding affinity to bacterial enzymes, contributing to its antimicrobial efficacy .

Anti-inflammatory Activity

In vitro studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve the modulation of signaling pathways associated with inflammation .

Anticancer Activity

Recent investigations have highlighted the potential anticancer effects of this compound. In cell line assays, it demonstrated significant antiproliferative activity against various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.5
MCF-7 (breast cancer)12.3
A549 (lung cancer)18.7

These results suggest that the compound may induce apoptosis in cancer cells through caspase activation pathways .

Study 1: Evaluation of Biological Activity

In a study published in Pharmaceutical Biology, researchers evaluated the biological activity of several triazole derivatives including this compound. The findings indicated that this compound exhibited lower toxicity levels in peripheral blood mononuclear cells (PBMCs), with cell viability above 94% at concentrations up to 100 µg/mL .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of triazole derivatives against Gram-positive and Gram-negative bacteria. This compound was among those tested and showed promising results against resistant strains .

Q & A

What are the optimal reaction conditions for synthesizing ethyl 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate via esterification?

Basic
Methodology :

  • Use reflux conditions in toluene with methylsulfonic acid as a catalyst. Reactants (e.g., ethyl 2-chloro-2-oxoacetate and substituted amines) are stirred under reflux for 6 hours.
  • Purify via flash chromatography (silica gel, EtOAc:cyclohexane = 1:1) to isolate the product. Typical yields range from 37% to 90%, depending on substituent reactivity.
  • Critical parameters include stoichiometric ratios (1:1 molar ratio of ester to amine) and reaction monitoring by TLC .

How should researchers characterize this compound using spectroscopic methods?

Basic
Methodology :

  • ¹H NMR (400 MHz, DMSO-d₆) : Key signals include aromatic protons (δ 8.68–7.70 ppm) and ester methyl groups (δ 1.30–1.35 ppm).
  • LC-MS : Confirm molecular ion [M+H]⁺ at m/z 234.
  • Elemental analysis : Validate empirical formula (e.g., C₉H₆N₄O₄ requires C:46.16%, H:2.58%, N:23.93%) .

What strategies resolve contradictions in X-ray crystallographic refinement for triazole derivatives?

Advanced
Methodology :

  • Refine structures using SHELXL with iterative cycles of electron density analysis (difference Fourier maps) to locate missing hydrogen atoms or disordered regions.
  • Apply thermal parameter restraints (e.g., Uiso(H) = 1.2–1.5×Ueq(C)) for problematic atoms.
  • Validate with checkCIF/PLATON to flag geometric outliers (e.g., bond length deviations >0.02 Å) .

How does the 2-chlorophenyl substituent influence biological activity in triazole derivatives?

Advanced
Methodology :

  • Conduct structure-activity relationship (SAR) studies : Compare inhibition rates of derivatives against cancer cell lines (e.g., NCI-H522 lung cancer cells).
  • The 2-chlorophenyl group enhances lipophilicity (logP increase by ~0.5 units) and π-π stacking with enzyme active sites, improving IC50 values by 2–3 fold versus non-halogenated analogs.
  • Validate via docking simulations (PDB: 4XC3) to map binding interactions .

Which purification methods are most effective for isolating this compound post-synthesis?

Basic
Methodology :

  • Acid-base extraction : Hydrolyze esters with NaOH (3 equiv., 6 h, room temperature), precipitate with HCl, and filter.
  • Recrystallization : Use ethyl acetate to obtain single crystals (mp 134–135°C, decomp.).
  • Flash chromatography : Optimize gradients (e.g., EtOAc:hexane 30→70%) for >90% purity .

How can hydrogen bonding patterns in the crystal lattice be systematically analyzed?

Advanced
Methodology :

  • Perform graph set analysis (GSA) using software like Mercury to classify motifs (e.g., R₂²(8) rings).
  • Identify N—H⋯O (2.8–3.0 Å) and C—H⋯π interactions (3.3–3.5 Å) dominating the packing.
  • Cross-reference with Etter’s rules for hydrogen bond directionality and donor-acceptor distances .

What experimental approaches validate the metabolic stability of triazole-based pharmacophores?

Advanced
Methodology :

  • Microsomal stability assays : Incubate with human liver microsomes (1 mg/mL, 37°C) and quantify parent compound via LC-MS. Calculate half-life (t₁/₂) against controls.
  • Esterase hydrolysis kinetics : Monitor ester-to-acid conversion rates at pH 7.4 (PBS buffer). Use pseudo-first-order kinetics to derive rate constants (kobs ~0.12 h⁻¹) .

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